molecular formula C12H6O3 B12604140 Azuleno[1,2-B]furan-4,8-dione CAS No. 647845-12-3

Azuleno[1,2-B]furan-4,8-dione

Cat. No.: B12604140
CAS No.: 647845-12-3
M. Wt: 198.17 g/mol
InChI Key: IJXSKSURTCNXIJ-UHFFFAOYSA-N
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Description

Azuleno[1,2-B]furan-4,8-dione is a chemical compound with the molecular formula C12H6O3 It is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azuleno[1,2-B]furan-4,8-dione typically involves the reaction of 2H-cyclohepta[b]furan-2-ones with various reagents. One common method includes the use of olefins, active methylenes, enamines, and silyl enol ethers . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Azuleno[1,2-B]furan-4,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Azuleno[1,2-B]furan-4,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of azuleno[1,2-B]furan-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azuleno[1,2-B]furan-4,8-dione is unique due to its specific arrangement of the azulene and furan rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

647845-12-3

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

azuleno[3,2-b]furan-4,8-dione

InChI

InChI=1S/C12H6O3/c13-7-2-1-3-8-10(6-7)12-9(11(8)14)4-5-15-12/h1-6H

InChI Key

IJXSKSURTCNXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C(=C1)C(=O)C3=C2OC=C3

Origin of Product

United States

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